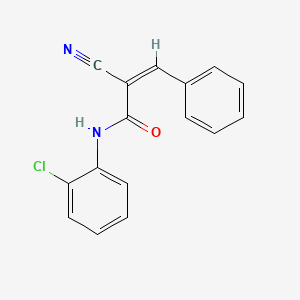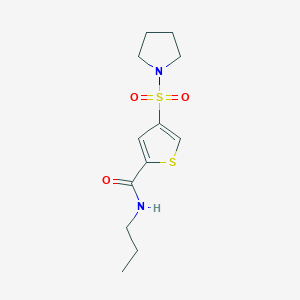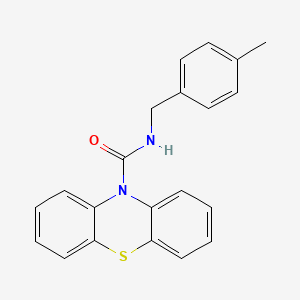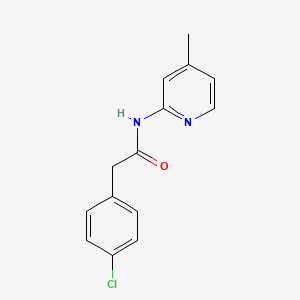![molecular formula C17H23ClN2O3 B5532556 N-[(3S*,4R*)-1-(4-chloro-2-methoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5532556.png)
N-[(3S*,4R*)-1-(4-chloro-2-methoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "N-[(3S*,4R*)-1-(4-chloro-2-methoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide" involves complex synthetic routes that include the formation of acetamide derivatives through various chemical reactions. Studies like that of Vinayak et al. (2014) focus on the linear synthesis of novel different 2-chloro N-aryl substituted acetamide derivatives, showcasing the methodologies employed in constructing complex molecules with potential anticancer properties (Vinayak et al., 2014). Such synthetic pathways are crucial for developing pharmacologically active compounds.
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including the compound , is often characterized using various spectroscopic techniques. For instance, studies have utilized LCMS, IR, 1H, and 13C spectroscopies to characterize synthesized compounds. These techniques provide detailed insights into the molecular framework, helping in understanding the structure-activity relationship that is pivotal for medicinal chemistry research.
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives are diverse and lead to the formation of a wide range of compounds with varying biological activities. The reaction of β-lactam carbenes with 2-pyridyl isonitriles, as reported by Shao et al. (2011), is an example of how novel imidazo[1,2-a]pyridine derivatives can be synthesized, which are useful as fluorescent probes for mercury ion detection (Shao et al., 2011). These chemical reactions not only expand the chemical space but also contribute to the development of new materials and biological agents.
Physical Properties Analysis
The physical properties of "this compound" and its analogs, including solubility, melting point, and crystal structure, are essential for determining its suitability in various applications. Crystallographic studies, such as those by Chi et al. (2018), provide valuable information on the compound's crystal structure, helping in the understanding of its physical characteristics and how they relate to its chemical reactivity and biological activity (Chi et al., 2018).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interacting with certain biological targets in the body. Without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3S,4R)-1-(4-chloro-2-methoxybenzoyl)-4-propylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-4-5-12-9-20(10-15(12)19-11(2)21)17(22)14-7-6-13(18)8-16(14)23-3/h6-8,12,15H,4-5,9-10H2,1-3H3,(H,19,21)/t12-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIVXYCSOPZLLS-IUODEOHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C)C(=O)C2=C(C=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=C(C=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-naphthaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5532476.png)
![1-cyclopentyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5532477.png)



![1-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5532498.png)
![3-[(4-methoxyphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5532504.png)
![7-allyl-N-(2-hydroxyethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5532513.png)

![4-[(4-benzyl-3-butyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-2-piperazinone](/img/structure/B5532520.png)
![(2R,3S)-3-amino-4-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-2-butanol dihydrochloride](/img/structure/B5532525.png)

![4-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5532548.png)
